

# Real-World Showdown: Berotralstat Versus Standard of Care in Hereditary Angioedema

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Berotralstat**

Cat. No.: **B606040**

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of real-world evidence for **berotralstat** (ORLADEYO®) against the standard of care for the prophylactic treatment of Hereditary Angioedema (HAE). **Berotralstat**, an oral, once-daily plasma kallikrein inhibitor, offers a novel treatment modality for HAE. This document synthesizes data from recent real-world studies, focusing on efficacy, safety, and patient-reported outcomes to inform research and clinical development professionals.

## Efficacy of Berotralstat in Real-World Settings

Real-world studies consistently demonstrate a significant reduction in HAE attack rates following the initiation of **berotralstat**. The evidence is largely derived from retrospective pre-post studies, where the primary comparator is the patient's own baseline attack rate on their prior treatment regimen, which constitutes the real-world standard of care.

## Attack Rate Reduction

Multiple analyses of real-world data from a U.S. specialty pharmacy database show that patients initiating **berotralstat** experience rapid and sustained reductions in HAE attack rates. This effect is observed across diverse patient populations, including those with severe disease and adolescents.

For instance, a study of 56 HAE patients with C1-inhibitor deficiency (HAE-C1-INH) and a high baseline attack rate of  $\geq 8$  attacks per month showed a significant decrease in monthly attacks after starting **berotralstat**. At 12 months, patients experienced a mean of 6.25 fewer attacks per month, a reduction that was sustained through 18 months with 6.43 fewer attacks per month.

Similarly, a study involving 99 adolescent patients (aged 12-17) demonstrated a significant and sustained reduction in HAE attacks. Compared to a baseline mean of 2.07-2.30 attacks per month, adolescents on **berotralstat** experienced 1.56 fewer attacks per month at 12 months and 1.85 fewer attacks per month at 18 months.

**Berotralstat** has also shown effectiveness in patients with HAE with normal C1-inhibitor (HAE-nC1-INH), a less common form of the condition. In a European case series of six patients with HAE-nC1-INH, five demonstrated a 75 to 100 percent reduction in their HAE attack rate after six months of treatment.

| Patient Population                 | Baseline Monthly Attack Rate (Mean/Median) | Monthly Attack Rate on Berotralstat (Mean/Median) | Absolute Reduction in Monthly Attacks (Mean) | Study Follow-up   | Citation |
|------------------------------------|--------------------------------------------|---------------------------------------------------|----------------------------------------------|-------------------|----------|
| HAE-C1-INH<br>(≥8 attacks/month h) | 7.78-8.23 (mean)                           | 1.24-1.90 (mean)                                  | 6.25 at 12 months; 6.43 at 18 months         | 18 months         |          |
| Adolescents (12-17 years)          | 2.07-2.30 (mean)                           | 0.36-0.76 (mean)                                  | 1.56 at 12 months; 1.85 at 18 months         | 18 months         |          |
| HAE-C1-INH<br>(Canadian Cohort)    | 3.3 (average)                              | 1.6 (average)                                     | 1.7 (average)                                | At least 3 months |          |
| HAE with Normal C1-INH             | Not specified                              | Not specified                                     | 75-100% reduction in 5 of 6 patients         | 6 months          |          |
| Prior Lanadelumab Treatment        | 1.00 (median)                              | 0.33 (median) at 90 days                          | Not specified                                | 18 months         |          |

## Patient-Reported Outcomes

Beyond attack frequency, real-world studies have assessed the impact of **berotralstat** on patient quality of life. A study of twelve patients in Germany, including those with HAE type I, HAE-nC1-INH, and acquired angioedema (AAE-C1-INH), showed improvements in both the Angioedema Quality of Life (AE-QoL) and Angioedema Control Test (AECT) scores after 6 months of treatment. Specifically, HAE type I patients had a mean reduction of 24.1 points in their total AE-QoL score, and AECT scores increased by a mean of 7.1 points, indicating better disease control. A Canadian study of eight patients also reported a numerical improvement in the median AECT score from 8 to 13.

## Indirect Comparison with Other Prophylactic Therapies

While direct head-to-head real-world studies are limited, some data provide an indirect comparison of **berotralstat** to other long-term prophylactic (LTP) treatments, such as lanadelumab and C1 inhibitors.

A real-world analysis showed that patients who switched to **berotralstat** from other prophylactic therapies, including lanadelumab, subcutaneous C1-inhibitor, and androgens, also experienced significant reductions in HAE attack rates. Notably, patients previously treated with lanadelumab had a median monthly attack rate of 1.00 at baseline, which decreased to 0.33 within the first 90 days of starting **berotralstat**.

A retrospective study using administrative healthcare claims data compared healthcare resource utilization and costs between patients treated with lanadelumab and **berotralstat**. While total HAE treatment costs were similar in the first six months, they were lower for lanadelumab-treated patients in the subsequent 7-18 month period. Patients on **berotralstat** had a higher incidence of all-cause inpatient admissions and emergency room visits compared to those on lanadelumab.

## Safety and Tolerability in the Real World

Real-world evidence aligns with the safety profile observed in clinical trials. The most commonly reported adverse events are gastrointestinal in nature, such as abdominal pain and diarrhea. In a Canadian study of eight patients, five experienced gastrointestinal side effects, which were mild and transient in three cases and led to discontinuation in one patient.

## Experimental Protocols

The real-world evidence cited in this guide is primarily based on retrospective, pre-post study designs.

Study Design: Retrospective analysis of data from specialty pharmacy databases or administrative healthcare claims.

Patient Population: Individuals diagnosed with HAE who have initiated treatment with **berotralstat**. Inclusion criteria typically require a certain number of **berotralstat** dispensings and a specified follow-up period.

Data Collection:

- Attack Rates: Patient-reported HAE attack data is often collected at the time of each **berotralstat** dispensing. The baseline period is typically defined as the 90 days prior to the first dispensing of **berotralstat**.
- Patient-Reported Outcomes: Standardized questionnaires such as the AE-QoL and AECT are used to assess quality of life and disease control.
- Healthcare Resource Utilization: Administrative claims data is analyzed to identify all-cause and HAE-related medical visits, hospitalizations, and the use of on-demand treatments.

Statistical Analysis: Monthly HAE attack rates during follow-up intervals are compared to the baseline period using statistical models such as generalized estimating equations with linear regression to account for repeated measures within patients.

## Visualizing the Mechanism and Workflow

To further elucidate the context of this real-world evidence, the following diagrams illustrate the signaling pathway of **berotralstat** and the typical workflow of the retrospective studies.



[Click to download full resolution via product page](#)

Caption: **Berotralstat**'s mechanism of action in the bradykinin pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for a retrospective real-world evidence study.

- To cite this document: BenchChem. [Real-World Showdown: Berotralstat Versus Standard of Care in Hereditary Angioedema]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b606040#real-world-evidence-comparing-berotralstat-to-standard-of-care-in-hae>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)